molecular formula C19H20N6OS B2406840 N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 1226435-87-5

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No. B2406840
CAS RN: 1226435-87-5
M. Wt: 380.47
InChI Key: RBABCZLRMVWTKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H20N6OS and its molecular weight is 380.47. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

  • Microwave-assisted Synthesis: A study by Başoğlu et al. (2013) focused on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties linked to structures like 1,3,4-thiadiazole. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, showcasing moderate to good antimicrobial activity against various microorganisms, with some exhibiting notable antiurease and antilipase activities (Başoğlu et al., 2013).

Molecular Interaction Studies

  • Antagonist Interaction with CB1 Cannabinoid Receptor: Research by Shim et al. (2002) investigated the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound structurally related to the one , with the CB1 cannabinoid receptor. This study provided insights into the conformational preferences and steric binding interactions essential for antagonist activity at this receptor (Shim et al., 2002).

Synthesis and Antimicrobial Evaluation

  • Antimicrobial Activities: Hamama et al. (2017) focused on synthesizing novel 5-Phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems, exploring their antimicrobial efficacy. This research highlighted the potential of these compounds in developing new antimicrobial agents (Hamama et al., 2017).

Discovery of Inhibitors

  • Inhibitors of Soluble Epoxide Hydrolase: Thalji et al. (2013) discovered 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, highlighting the triazine heterocycle's importance for potency and selectivity. These inhibitors showed promise in reducing clearance and improving oral exposure, important for therapeutic application (Thalji et al., 2013).

Novel Synthesis Approaches and Biological Evaluation

  • Alternative Synthesis Routes: Shahinshavali et al. (2021) described an alternative synthesis route for a compound closely related to the requested chemical, showcasing the potential for efficient production methods of such complex molecules (Shahinshavali et al., 2021).

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6OS/c1-13-21-24-19(27-13)20-18(26)15-8-5-11-25(12-15)17-10-9-16(22-23-17)14-6-3-2-4-7-14/h2-4,6-7,9-10,15H,5,8,11-12H2,1H3,(H,20,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBABCZLRMVWTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

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